molecular formula C11H14FNO4S B2586946 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-79-5

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid

Cat. No. B2586946
CAS RN: 250714-79-5
M. Wt: 275.29
InChI Key: VNRQLAGSSZUTTO-UHFFFAOYSA-N
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Description

“2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid” is a chemical compound with the molecular formula C11H14FNO4S and a molecular weight of 275.3 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” includes an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group in this case is a (4-Fluorophenyl)sulfonyl group attached to the alpha carbon via an amino group .

Scientific Research Applications

Synthesis and Drug Development

Practical Synthesis for Pharmaceutical Applications A practical synthesis route for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, was developed. This synthesis involved asymmetric hydrogenation with ruthenium(II) complexes and achieved high enantiomeric excesses, showing its importance in the synthesis of chiral drug intermediates (Crameri et al., 1997).

Antibiotic Detection The compound's structural motif was used in the development of antibodies for detecting sulfonamide antibiotics in milk, demonstrating the compound's utility in food safety and pharmaceutical analysis (Adrián et al., 2009).

Chemical Synthesis and Analysis

Chiral Resolution and Enantiomer Determination The chiral resolution of a nonsteroidal antiandrogen, highlighting the importance of the compound's enantiomers in medicinal chemistry, was reported. This study also included the determination of the active enantiomer's absolute configuration, underscoring the relevance of stereochemistry in drug action (Tucker & Chesterson, 1988).

Asymmetric Hydrogenation The compound was synthesized via asymmetric hydrogenation, showcasing a method for creating optically active intermediates crucial for drug synthesis, with a focus on producing mibefradil, a calcium antagonist (Crameri et al., 1997).

Novelty and Applications in Biochemistry

Enzyme Inhibition and Antitumor Agents Research on substituted sulfonamides and sulfonyl hydrazides related to glutamine explored their potential as inhibitors of L-asparagine synthetase, aiming at their application as antitumor agents. This highlights the compound's role in developing new cancer therapies (Brynes et al., 1978).

Synthesis of Fluorinated Polymers A study on fluorinated polymers containing short perfluorobutyl side chains, synthesized from monomers including a (perfluorobutyl)ethyl acrylate derivative, showcased the compound's utility in creating materials with super wetting performance on various substrates. This research points to its potential in environmental-friendly alternatives for long-chain fluorinated polymers (Jiang et al., 2016).

Mechanism of Action

The mechanism of action of “2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid” is not clear from the available information. It’s used for proteomics research , but the specific interactions it has within biological systems are not specified.

Future Directions

The future directions for the use of “2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid” are not clear from the available information. Its current use in proteomics research suggests it may have applications in the study of proteins and their functions.

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRQLAGSSZUTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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